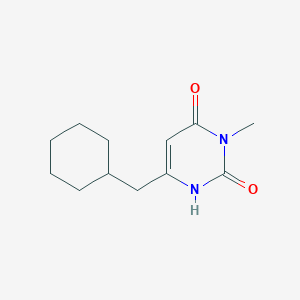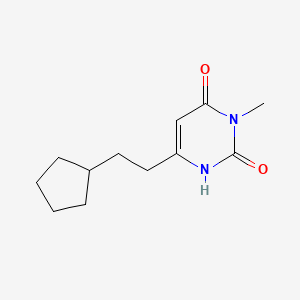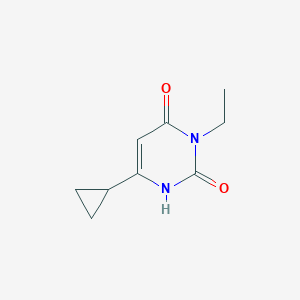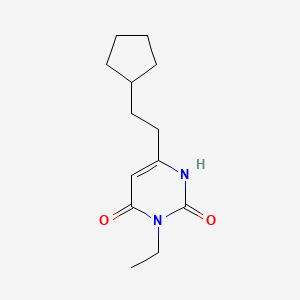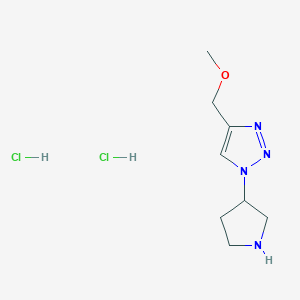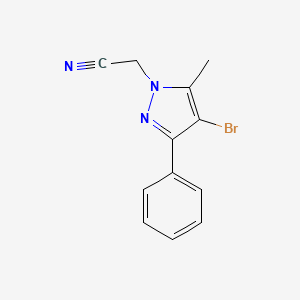
4-(azidométhyl)-1-méthyl-3-(trifluorométhyl)-1H-pyrazole
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and trifluoromethylbenzenes are classes of compounds that contain a trifluoromethyl (-CF3) group . They are important ingredients for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethylpyridines and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the physical and chemical properties of the compounds it is part of .Applications De Recherche Scientifique
Produits pharmaceutiques : Applications antifongiques
Le groupe trifluorométhyle est connu pour son importance en chimie médicinale, en particulier dans les agents antifongiques. Des composés tels que le 4-(azidométhyl)-1-méthyl-3-(trifluorométhyl)-1H-pyrazole peuvent être utilisés dans la synthèse d'agents antimycotiques potentiels. Ces agents sont testés contre une gamme de souches fongiques pour déterminer leur efficacité. La présence du groupe trifluorométhyle peut améliorer l'activité biologique de ces composés, ce qui en fait des candidats puissants pour de nouveaux médicaments antifongiques .
Synthèse organique : Blocs de construction
Ce composé sert d'intermédiaire important en synthèse organique. Sa structure unique lui permet d'être un précurseur pour diverses réactions organiques, conduisant à la création d'un large éventail de composés organiques. Son groupe azidométhyle, en particulier, peut subir des réactions de chimie de clic, qui sont largement utilisées dans la synthèse de molécules complexes .
Développement de médicaments : Amélioration du pharmacophore
Le groupe trifluorométhyle est un pharmacophore courant dans la conception de médicaments en raison de sa lipophilie et de sa capacité à former de fortes liaisons hydrogène. L'incorporation de ce groupe dans une molécule médicamenteuse peut modifier de manière significative ses propriétés pharmacocinétiques et pharmacodynamiques, conduisant potentiellement à une amélioration de l'efficacité et de la sélectivité .
Produits agrochimiques : Synthèse de pesticides
Les composés contenant un groupe trifluorométhyle sont souvent utilisés dans le développement de produits agrochimiques, y compris les pesticides. Les propriétés uniques du groupe trifluorométhyle peuvent contribuer à la stabilité et à l'efficacité des pesticides, offrant une protection contre un large éventail de ravageurs agricoles .
Mécanisme D'action
Target of Action
Compounds with a pyrazole core are known to interact with various enzymes and receptors in the body . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals, suggesting that it may enhance the compound’s biological activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to affect the pharmacokinetic properties of drugs, often enhancing their metabolic stability .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The azide group, for example, is sensitive to both temperature and pH, which could affect the compound’s stability and reactivity .
Safety and Hazards
While specific safety data for “4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds with trifluoromethyl groups can pose various hazards. For example, they can be combustible, cause severe skin burns and eye damage, and be very toxic to aquatic life with long-lasting effects .
Orientations Futures
Propriétés
IUPAC Name |
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5/c1-14-3-4(2-11-13-10)5(12-14)6(7,8)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWAJWPZPBJYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


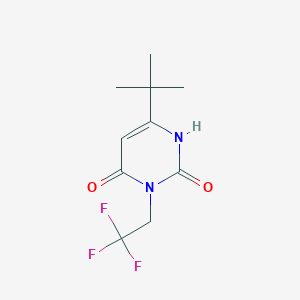


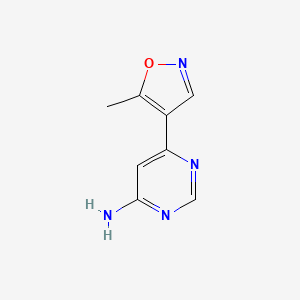
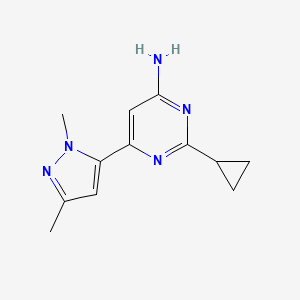
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
